2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Substitution Reactions: The imidazole ring is further functionalized by introducing a methyl group at the nitrogen atom and a methoxy group at the aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, hydroxides, and amines under basic or acidic conditions
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing biological pathways and cellular processes . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Metronidazole: An antimicrobial agent with a nitroimidazole structure.
Uniqueness
2-Methoxy-N-((1-methyl-1h-imidazol-2-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methoxy-N-[(1-methylimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H15N3O/c1-15-8-7-13-12(15)9-14-10-5-3-4-6-11(10)16-2/h3-8,14H,9H2,1-2H3 |
InChI Key |
NKJKCDBVJMVDCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CNC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.